molecular formula C12H19NO B12835951 (4-(Butyl(methyl)amino)phenyl)methanol CAS No. 131719-58-9

(4-(Butyl(methyl)amino)phenyl)methanol

Cat. No.: B12835951
CAS No.: 131719-58-9
M. Wt: 193.28 g/mol
InChI Key: HSRLQYPBFUAKNF-UHFFFAOYSA-N
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Description

(4-(Butyl(methyl)amino)phenyl)methanol is an organic compound with a complex structure that includes a phenyl ring substituted with a butyl(methyl)amino group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Butyl(methyl)amino)phenyl)methanol typically involves the reaction of 4-aminobenzyl alcohol with butyl bromide and methyl iodide under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 4-aminobenzyl alcohol attacks the alkyl halides, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-(Butyl(methyl)amino)phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The butyl(methyl)amino group can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 4-(Butyl(methyl)amino)benzoic acid.

    Reduction: 4-(Butyl(methyl)amino)phenylamine.

    Substitution: Various N-substituted derivatives depending on the electrophile used.

Scientific Research Applications

(4-(Butyl(methyl)amino)phenyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-(Butyl(methyl)amino)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (4-(Butylamino)phenyl)methanol
  • (4-(Methylamino)phenyl)methanol
  • (4-(Dimethylamino)phenyl)methanol

Uniqueness

(4-(Butyl(methyl)amino)phenyl)methanol is unique due to the presence of both butyl and methyl groups on the amino substituent. This dual substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, distinguishing it from other similar compounds.

Properties

CAS No.

131719-58-9

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

[4-[butyl(methyl)amino]phenyl]methanol

InChI

InChI=1S/C12H19NO/c1-3-4-9-13(2)12-7-5-11(10-14)6-8-12/h5-8,14H,3-4,9-10H2,1-2H3

InChI Key

HSRLQYPBFUAKNF-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)C1=CC=C(C=C1)CO

Origin of Product

United States

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